
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is a synthetic organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a bromine atom at the 5-position, an amino group at the 3-position, and a 3-methylbutyl substituent at the 1-position of the dihydropyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can be achieved through a multi-step process involving the following key steps:
-
Formation of the Dihydropyridine Ring: : The dihydropyridine ring can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this compound, the starting materials would include a brominated aldehyde, a β-keto ester, and 3-methylbutylamine.
-
Bromination: : The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
-
Amination: : The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction, efficient bromination techniques, and scalable amination processes. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dihydropyridine derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
Medicinally, dihydropyridine derivatives are known for their role as calcium channel blockers. This compound could be investigated for its potential as a therapeutic agent in the treatment of cardiovascular diseases, such as hypertension and angina.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one would depend on its specific application. As a dihydropyridine derivative, it may interact with calcium channels, inhibiting calcium influx into cells. This can lead to vasodilation and reduced blood pressure in the context of cardiovascular applications. The molecular targets and pathways involved would include voltage-gated calcium channels and associated signaling pathways.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
Uniqueness
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. The presence of the bromine atom and the 3-methylbutyl group could influence its binding affinity to targets and its overall efficacy as a therapeutic agent.
属性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC 名称 |
3-amino-5-bromo-1-(3-methylbutyl)pyridin-4-one |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h5-7H,3-4,12H2,1-2H3 |
InChI 键 |
OGDYHTDQUCDKOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C=C(C(=O)C(=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
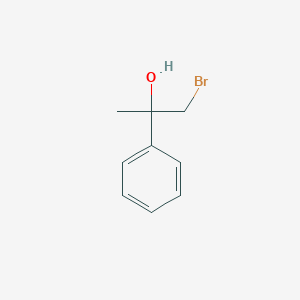
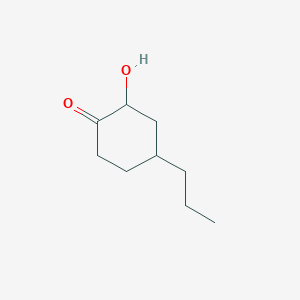
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
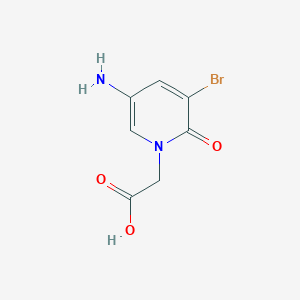
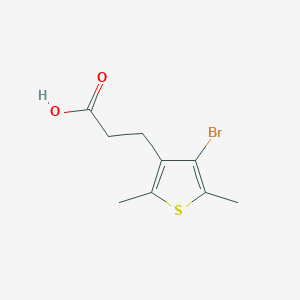
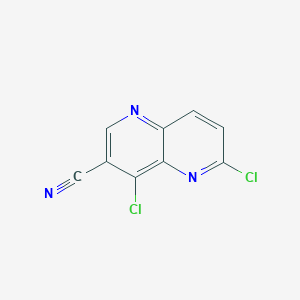
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
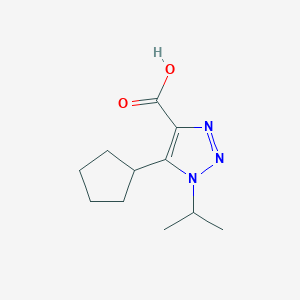

![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)
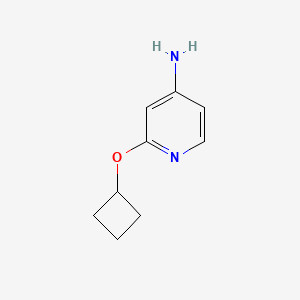
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
